molecular formula C11H9F3O3 B6265467 rac-(1R,2R)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid CAS No. 1807939-85-0

rac-(1R,2R)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B6265467
CAS No.: 1807939-85-0
M. Wt: 246.2
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Description

rac-(1R,2R)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid: is a synthetic organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclopropane carboxylic acid moiety

Preparation Methods

The synthesis of rac-(1R,2R)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde and ethyl diazoacetate.

    Cyclopropanation: The key step involves the cyclopropanation of 4-(trifluoromethoxy)benzaldehyde with ethyl diazoacetate in the presence of a suitable catalyst, such as rhodium or copper complexes, to form the cyclopropane ring.

    Hydrolysis: The resulting cyclopropane ester is then hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

rac-(1R,2R)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid to form esters.

Scientific Research Applications

rac-(1R,2R)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid has several scientific research applications:

    Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Materials Science: The trifluoromethoxy group imparts unique electronic and steric properties, making the compound useful in the development of advanced materials with specific functionalities.

    Agrochemicals: The compound can be used as an intermediate in the synthesis of agrochemicals, such as herbicides and insecticides, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets by providing additional hydrogen bonding and hydrophobic interactions. The cyclopropane ring can also contribute to the compound’s stability and rigidity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar compounds to rac-(1R,2R)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid include:

    2-[4-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid: This compound lacks the methoxy group but retains the trifluoromethyl group, offering different electronic properties.

    2-[4-(Methoxy)phenyl]cyclopropane-1-carboxylic acid: This compound has a methoxy group instead of a trifluoromethoxy group, resulting in different steric and electronic effects.

    2-[4-(Fluoro)phenyl]cyclopropane-1-carboxylic acid: The presence of a single fluorine atom instead of a trifluoromethoxy group alters the compound’s reactivity and biological activity.

The uniqueness of this compound lies in the combination of the trifluoromethoxy group and the cyclopropane ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

1807939-85-0

Molecular Formula

C11H9F3O3

Molecular Weight

246.2

Purity

95

Origin of Product

United States

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